An In-depth Technical Guide to N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide: Properties, Synthesis, and Potential Applications
This guide provides a comprehensive technical overview of N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide, a member of the esteemed sulfonamide class of compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical and physical properties, a detailed synthesis protocol, and a discussion of its potential, yet underexplored, therapeutic applications.
Introduction: The Promise of a Diethanolamine-Derived Sulfonamide
Sulfonamides are a cornerstone of modern medicine, exhibiting a broad spectrum of biological activities, including antibacterial, diuretic, hypoglycemic, antithyroid, and antitumor actions.[1] Their remarkable versatility has spurred the synthesis and investigation of a vast array of derivatives. N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide (also known as N-tosyl diethanolamine) emerges from this lineage, incorporating the well-established p-toluenesulfonyl (tosyl) group with a diethanolamine moiety. While diethanolamine itself can be a skin irritant, its incorporation into more complex structures can yield pharmaceutically valuable compounds.[1] This guide aims to consolidate the current knowledge on this specific molecule and to illuminate its potential for future drug discovery endeavors.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its development as a therapeutic agent. N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide is a white crystalline solid.[1] A summary of its key properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇NO₄S | |
| Molecular Weight | 259.32 g/mol | |
| CAS Number | 7146-67-0 | |
| Melting Point | 95-98 °C | [1] |
| Appearance | White crystals | [1] |
The molecular structure, as determined by X-ray crystallography, reveals an intramolecular hydrogen bond forming an S(8) ring, which influences the conformation of the bis(2-hydroxyethyl) portion of the molecule.[1] In the crystalline state, molecules are linked by intermolecular O-H···O hydrogen bonds, forming zigzag chains.[1]
Synthesis and Purification
The synthesis of N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide can be achieved through the reaction of p-toluenesulfonyl chloride with diethanolamine in the presence of a base. A detailed experimental protocol is provided below, based on a published procedure.[1]
Experimental Protocol: Synthesis
Materials:
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Diethanolamine (4 mmol, 0.42 g)
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p-Toluenesulfonyl chloride (4.4 mmol, 0.836 g)
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Dichloromethane (CH₂Cl₂)
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Pyridine (4.4 mmol, 0.35 g)
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Hexane
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Ethyl acetate
Procedure:
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Dissolve diethanolamine in dichloromethane in a suitable reaction flask.
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Add p-toluenesulfonyl chloride to the solution.
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Add pyridine to the reaction mixture to act as a base.
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Reflux the solution for 4 hours.
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Upon completion of the reaction, remove the pyridine in vacuo.
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The crude product can then be purified by crystallization.
Experimental Protocol: Purification by Crystallization
Solvent System:
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Hexane and Ethyl Acetate (1:1 ratio)
Procedure:
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Dissolve the crude product in a minimum amount of the hot hexane:ethyl acetate (1:1) solvent system.
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Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
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Further cooling in an ice bath can be used to maximize the yield of the crystals.
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Collect the white crystals by filtration.
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Wash the crystals with a small amount of the cold solvent mixture to remove any residual impurities.
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Dry the purified crystals under vacuum.
The overall yield for this process has been reported to be approximately 77%.[1]
Synthesis and Purification Workflow Diagram
Caption: Workflow for the synthesis and purification of N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide.
Spectroscopic Data
Characterization of the synthesized compound is crucial for confirming its identity and purity.
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¹H NMR (500 MHz, CDCl₃): δ 7.70 (d, 2H), 7.33 (d, 2H), 3.87 (t, –CH₂OH, 4H), 3.23 (t, –CH₂N–, 4H), 2.43 (s, –CH₃, 3H).[1]
Potential Applications in Drug Development: A Landscape of Possibilities
While specific biological activity data for N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide is not yet extensively reported in the literature, the broader class of sulfonamides offers a rich context for postulating its potential therapeutic applications. The presence of the tosyl group and the diethanolamine moiety suggests several avenues for investigation.
As an Antibacterial Agent
The foundational application of sulfonamides is in antibacterial therapy. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides disrupt the production of folic acid, a vital component for bacterial growth and replication. Given its core sulfonamide structure, N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide could be investigated for its potential antibacterial properties.
As an Anticancer Agent
More recently, sulfonamide derivatives have emerged as promising candidates for cancer therapy. Their anticancer mechanisms are diverse and include:
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Carbonic Anhydrase Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.
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VEGFR-2 Inhibition: Some sulfonamides have been shown to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.
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Other Mechanisms: Other reported anticancer mechanisms for sulfonamides include cell cycle arrest, disruption of microtubule assembly, and inhibition of matrix metalloproteinases.
The structural features of N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide make it a candidate for screening against these and other cancer-related targets. The two hydroxyl groups could potentially be functionalized to create derivatives with enhanced activity or selectivity.
As an Enzyme Inhibitor
The sulfonamide moiety is a versatile pharmacophore that can interact with the active sites of various enzymes. Beyond DHPS and CAs, sulfonamides have been developed as inhibitors of proteases, kinases, and other enzymes. The diethanolamine portion of N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide could offer additional hydrogen bonding interactions within an enzyme's active site, potentially leading to novel inhibitory activities.
Generalized Mechanism of Action for Sulfonamide Antibacterials
Caption: Generalized mechanism of action for sulfonamide antibacterial drugs, a potential area of investigation for N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide.
Safety and Handling
According to the available Safety Data Sheet (SDS), N,N-Bis(2-hydroxyethyl)-p-toluenesulfonamide is not classified as a hazardous substance. However, as with any chemical, appropriate safety precautions should be taken. It is recommended to handle the compound in a well-ventilated area and to use personal protective equipment such as gloves and safety glasses.
Conclusion and Future Directions
N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide is a readily synthesizable compound with well-defined chemical and physical properties. While its biological activities have not been extensively explored, its structural relationship to the broad and pharmacologically rich class of sulfonamides suggests significant potential for drug discovery. Future research should focus on systematic screening of this compound and its derivatives against a panel of bacterial strains and cancer cell lines, as well as a variety of enzymatic targets. Such studies will be crucial in unlocking the therapeutic potential of this promising molecule.
References
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Akhtar, T., Hameed, S., Al-Masoudi, N. A., & Lodhi, M. A. (2012). N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3142. [Link]
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PubChem. (n.d.). N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
